Cycloheptanamine, 1-phenyl-
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Overview
Description
Cycloheptanamine, 1-phenyl- is an organic compound with the molecular formula C13H19N It is a derivative of cycloheptane, where one hydrogen atom is replaced by an amine group and another by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanamine, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) to form 1-phenylcycloheptanol, which is then converted to the amine via reductive amination . Another method involves the direct amination of 1-phenylcycloheptane using ammonia or an amine source under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of Cycloheptanamine, 1-phenyl- typically involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out in the presence of a metal catalyst such as palladium or nickel under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanamine, 1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 1-phenylcycloheptanone or 1-phenylcycloheptanal.
Reduction: 1-phenylcycloheptane.
Substitution: Various substituted cycloheptanamines depending on the reagent used.
Scientific Research Applications
Cycloheptanamine, 1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cycloheptanamine, 1-phenyl- involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Phenylcyclohexylamine: Similar structure but with a phenyl group attached to a cyclohexane ring.
Uniqueness
Cycloheptanamine, 1-phenyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59397-23-8 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
InChI Key |
LTWBQSVETWWOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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